Pentizidone sodium
Beschreibung
Pentizidone sodium, chemically designated as sodium (R)-4-[(1-methyl-3-oxo-1-butenyl)amino]-3-isoxazolidinone hemihydrate, is a prodrug of D-cycloserine, a broad-spectrum antibiotic primarily used in combination therapies for tuberculosis (TB) . As a cycloserine analogue, it retains the core isoxazolidinone structure but incorporates a sodium salt modification to enhance aqueous stability and solubility compared to its parent compound, D-cycloserine . This prodrug design aims to improve bioavailability and facilitate intravenous or oral administration in clinical settings. Pentizidone sodium is often combined with fludalanine, another broad-spectrum antibiotic, to potentiate its antibacterial effects against Mycobacterium tuberculosis and other resistant strains .
Eigenschaften
CAS-Nummer |
59831-62-8 |
|---|---|
Molekularformel |
C16H24N4Na2O7 |
Molekulargewicht |
430.36 g/mol |
IUPAC-Name |
disodium;(4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-4,5-dihydro-1,2-oxazol-3-olate;hydrate |
InChI |
InChI=1S/2C8H12N2O3.2Na.H2O/c2*1-5(3-6(2)11)9-7-4-13-10-8(7)12;;;/h2*3,7,9H,4H2,1-2H3,(H,10,12);;;1H2/q;;2*+1;/p-2/b2*5-3+;;;/t2*7-;;;/m11.../s1 |
InChI-Schlüssel |
RKNMQUICOYVWJN-MKNIIFIBSA-L |
Isomerische SMILES |
C/C(=C\C(=O)C)/N[C@H]1C(=NOC1)[O-].C/C(=C\C(=O)C)/N[C@H]1C(=NOC1)[O-].O.[Na+].[Na+] |
Kanonische SMILES |
CC(=CC(=O)C)NC1CON=C1[O-].CC(=CC(=O)C)NC1CON=C1[O-].O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Pentizidonnatrium durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zur Bildung verschiedener oxidierter Derivate von Pentizidonnatrium führen .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Pentizidonnatrium beinhaltet seine Umwandlung in aktive Verbindungen durch Hydrolyse. Nach der Hydrolyse setzt es D-Cycloserin frei, das seine Wirkung entfaltet, indem es spezifische molekulare Pfade angreift. Zu den molekularen Zielstrukturen und Pfaden, die an seinem Wirkmechanismus beteiligt sind, gehören Enzyme und Rezeptoren, die eine entscheidende Rolle in verschiedenen biologischen Prozessen spielen.
Wirkmechanismus
The mechanism of action of pentizidone sodium involves its conversion to active compounds through hydrolysis. Once hydrolyzed, it releases D-cycloserine, which exerts its effects by targeting specific molecular pathways. The molecular targets and pathways involved in its mechanism of action include enzymes and receptors that play a crucial role in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Comparison with D-Cycloserine
D-Cycloserine (4-amino-3-isoxazolidinone) shares a structural backbone with Pentizidone sodium but lacks the sodium salt and prodrug modifications. Key differences include:
Pharmacological and Clinical Advantages
- Enhanced Delivery : The sodium salt formulation of Pentizidone ensures consistent plasma levels, reducing dosing frequency compared to D-cycloserine .
- Combination Therapy : Unlike D-cycloserine, Pentizidone sodium is explicitly designed for use with fludalanine, broadening its spectrum against drug-resistant TB .
- Toxicity Profile : Both compounds share neurotoxic side effects (e.g., dizziness, seizures), but Pentizidone’s optimized pharmacokinetics may mitigate dose-dependent toxicity .
Limitations and Challenges
- Cost and Synthesis : The prodrug synthesis process is more complex than D-cycloserine production, increasing manufacturing costs .
- Resistance Risks : Cross-resistance with D-cycloserine limits its utility in pre-existing resistant TB cases .
Research Findings and Analytical Insights
Recent advancements in analytical methods, such as orthogonal testing (e.g., HPLC, mass spectrometry), have enabled precise characterization of Pentizidone sodium’s stability and impurity profiles compared to D-cycloserine . For instance, validated methods described in Frontiers in Medicine (2021) highlight the importance of multi-batch analyses to confirm API sameness and consistency . These studies underscore Pentizidone sodium’s superior solubility (≥50 mg/mL in water) and shelf-life stability (>24 months under controlled conditions) .
Vorbereitungsmethoden
Die Synthese von Pentizidonnatrium umfasst spezifische Synthesewege und Reaktionsbedingungen. Obwohl detaillierte industrielle Produktionsverfahren nicht leicht zugänglich sind, kann die Verbindung durch eine Reihe chemischer Reaktionen unter Verwendung geeigneter Reagenzien und Bedingungen synthetisiert werden. Der Herstellungsprozess beinhaltet in der Regel die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktion zu ermöglichen und das gewünschte Produkt zu erhalten .
Q & A
Basic Research Questions
Q. What are the key physicochemical characterization methods for Pentizidone sodium, and how should researchers prioritize them in early-stage studies?
- Methodology : Begin with high-performance liquid chromatography (HPLC) to assess purity (>98%) and stability under varying pH/temperature conditions. Pair with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, focusing on distinguishing stereoisomers if applicable. Mass spectrometry (MS) should confirm molecular weight and fragmentation patterns. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for thermal stability profiling .
Q. How should researchers design in vitro assays to evaluate Pentizidone sodium’s preliminary pharmacological activity?
- Methodology : Use cell-based models (e.g., HEK293 or primary cultures) to screen target-specific activity (e.g., enzyme inhibition or receptor binding). Include dose-response curves (0.1–100 µM) with positive/negative controls. For cytotoxicity, employ MTT assays and calculate IC₅₀ values. Replicate experiments across three independent trials to minimize batch variability .
Q. What statistical approaches are recommended for validating reproducibility in Pentizidone sodium synthesis protocols?
- Methodology : Apply ANOVA or Student’s t-tests to compare yield and purity across synthesis batches. Use coefficient of variation (CV) thresholds (<5% for intra-lab, <10% inter-lab) to assess consistency. Document reaction parameters (e.g., solvent ratios, catalyst loadings) in supplementary materials to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in Pentizidone sodium’s reported mechanisms of action across different in vivo models?
- Methodology : Conduct systematic meta-analyses of existing data to identify model-specific confounding factors (e.g., species differences in metabolism). Validate hypotheses using knockout animal models or siRNA-mediated gene silencing. Cross-reference pharmacokinetic data (Cmax, AUC) with pharmacodynamic outcomes to isolate tissue-specific effects .
Q. What experimental strategies are optimal for investigating Pentizidone sodium’s off-target effects in complex biological systems?
- Methodology : Employ multi-omics approaches: transcriptomics (RNA-seq) to identify dysregulated pathways and proteomics (LC-MS/MS) to detect protein interaction networks. Validate findings with CRISPR-Cas9 knockouts or competitive binding assays. Use cheminformatics tools (e.g., molecular docking) to predict affinity for non-target proteins .
Q. How should researchers design longitudinal studies to assess Pentizidone sodium’s chronic toxicity and metabolic fate?
- Methodology : Utilize radiolabeled compounds (¹⁴C-Pentizidone) in rodent models to track biodistribution and metabolite formation via liquid scintillation counting. Perform histopathological assessments at 6-, 12-, and 18-month intervals. Pair with LC-HRMS to identify phase I/II metabolites and quantify accumulation in critical organs (e.g., liver, kidneys) .
Q. What frameworks are effective for integrating contradictory pharmacokinetic data from preclinical and early-phase clinical trials?
- Methodology : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans, adjusting for species-specific clearance rates and protein binding. Use Bayesian statistics to reconcile outliers and refine dose projections. Publish raw datasets in open-access repositories to enable independent validation .
Methodological Guidance for Data Reporting
Q. How can researchers ensure compliance with journal requirements when publishing Pentizidone sodium studies?
- Guidelines : Follow the Beilstein Journal of Organic Chemistry’s standards:
- Experimental Section : Include detailed synthesis protocols, characterization data (NMR/HRMS spectra), and statistical codes.
- Supporting Information : Provide raw chromatograms, crystallographic data (if available), and toxicity screening results.
- References : Cite primary literature for known analogs and prioritize recent studies (<5 years) to demonstrate novelty .
Q. What tools are recommended for managing large-scale datasets in Pentizidone sodium research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
